Ethyl 4-oxobutanoate

説明

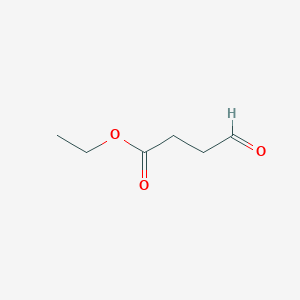

Structure

2D Structure

特性

IUPAC Name |

ethyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPHCGACBODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143879 | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-10-0 | |

| Record name | Butanoic acid, 4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Ethyl 4 Oxobutanoate

Classical Chemical Synthesis Approaches

Traditional methods for synthesizing Ethyl 4-oxobutanoate (B1241810) often rely on fundamental organic reactions such as esterification and oxidation.

A primary route to Ethyl 4-oxobutanoate involves the direct esterification of a suitable carboxylic acid precursor. The most direct precursor is succinic semialdehyde. The formal condensation of the carboxylic acid group of succinic semialdehyde with ethanol (B145695) yields this compound. nih.gov

Alternatively, pathways starting from succinic acid or its anhydride (B1165640) are common for producing related succinates. For instance, the esterification of succinic acid with ethanol can produce monoethyl succinate (B1194679) and diethyl succinate. researchgate.net To arrive at this compound from these precursors, a selective reduction of one of the carboxylic acid groups (or ester groups) to an aldehyde would be necessary, which presents a significant challenge in chemoselectivity. A more controlled approach involves starting with succinic anhydride. Treatment of succinic anhydride with ethanol can yield the mono-ester, which would then require selective reduction to the target aldehyde.

Oxidative cleavage of a carbon-carbon double bond is a well-established method for the synthesis of aldehydes. Ozonolysis is a prominent example of such a strategy. wikipedia.orgorganic-chemistry.org In this approach, an unsaturated ester like ethyl pent-4-enoate (B1234886) can be subjected to ozonolysis. The ozone cleaves the terminal double bond, and a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields the desired this compound. masterorganicchemistry.comyoutube.com

Another oxidative strategy is the controlled oxidation of a primary alcohol. The corresponding alcohol, ethyl 4-hydroxybutanoate, can be oxidized to yield this compound. This requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The biological metabolism of 1,4-butanediol (B3395766), which involves oxidation to 4-hydroxybutyrate and subsequently to succinate, highlights the principle of this oxidative pathway. nih.gov

Rearrangement reactions, such as the Baeyer-Villiger oxidation, which converts ketones into esters, could be envisioned as part of a multi-step synthesis but are not direct routes to this specific aldehyde-ester. wiley-vch.de

Contemporary and Advanced Synthetic Routes

Modern synthetic chemistry offers more sophisticated and efficient routes, including transition metal-catalyzed reactions and highly selective biocatalytic transformations.

While specific literature detailing the transition metal-catalyzed synthesis of this compound is limited, established catalytic methods can be applied to its formation. For example, the dehydrogenation of diols to lactones using ruthenium catalysts is a known transformation. niir.org A related process could potentially be developed for the partial oxidation of 1,4-butanediol to the target compound.

Hydroformylation of unsaturated esters using catalysts based on rhodium or cobalt is a powerful technique for introducing an aldehyde group. Applying this to ethyl acrylate (B77674) could, in principle, yield a mixture of regioisomers, including the linear product, this compound. However, controlling the regioselectivity of this reaction would be a critical challenge. General advancements in transition metal catalysis, such as those involving palladium, nickel, and ruthenium, continue to provide new avenues for constructing complex molecules and may offer future pathways for the efficient synthesis of this compound. mdpi.comwilliams.edu

Biocatalysis provides a powerful tool for highly selective transformations under mild conditions. While direct biocatalytic synthesis of this compound is not widely reported, extensive research exists on the transformation of its structural analogues, particularly halogenated derivatives.

The asymmetric reduction of prochiral ketones is a hallmark of biocatalysis. A significant body of research focuses on the stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE), a halogenated analogue of an isomer of the target compound. This reduction yields optically pure ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE), which are valuable chiral building blocks for pharmaceuticals.

Various microorganisms and isolated enzymes have been employed for this purpose. For example, fungi such as Cylindrocarpon sclerotigenum have been shown to reduce COBE to (S)-CHBE with excellent yield and an enantiomeric excess (e.e.) of over 99%. nih.gov Recombinant Escherichia coli cells are also widely used. By co-expressing an aldehyde reductase gene from Sporobolomyces salmonicolor and a glucose dehydrogenase gene from Bacillus megaterium, (R)-CHBE was synthesized with a 94.1% molar yield and 91.7% e.e. nih.gov Similarly, recombinant E. coli CCZU-T15 has been optimized for the production of (S)-CHBE from COBE, achieving high yields and over 99% e.e., particularly when using biocompatible deep eutectic solvents like choline (B1196258) chloride/glycerol to enhance substrate tolerance and cell permeability. nih.gov

Table 1: Examples of Stereoselective Bioreduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | >99% | nih.gov |

| Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 94.1% | 91.7% | nih.gov |

| Recombinant E. coli CCZU-T15 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 93-100% | >99% | nih.gov |

These examples demonstrate the high efficiency and selectivity achievable through biocatalytic methods for molecules structurally related to this compound.

Compound Index

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of γ-keto esters like this compound, organocatalytic methods offer promising routes, particularly through the formation of the characteristic 1,4-dicarbonyl motif. acs.orgorganic-chemistry.org

A key strategy in this context is the organocatalytic Michael addition . Research has shown that the Michael addition of aldehydes to γ-keto-α,β-unsaturated esters can be catalyzed by diarylprolinol silyl (B83357) ethers in the presence of an acid co-catalyst. acs.orgnih.govacs.org This reaction proceeds with high regioselectivity and enantioselectivity, providing access to chiral 1,4-dicarbonyl compounds. acs.orgacs.orgnih.govacs.org The resulting adducts are versatile intermediates that can be further transformed. While this specific reaction produces a more complex substituted γ-keto ester, the underlying principle of forming a C-C bond to create the 1,4-dicarbonyl structure is directly relevant to the synthesis of the parent compound, this compound.

Another relevant approach is the conjugate addition of masked acyl anions to Michael acceptors. For instance, the conjugate addition of a masked activated ester, such as ROCH(CN)₂, to α,β-unsaturated systems can lead to the formation of 1,4-dicarbonyl compounds after a hydrolysis step. acs.org

The general mechanism for the proline-derived catalyst-mediated Michael addition involves the formation of a nucleophilic enamine intermediate from the aldehyde and the catalyst. This enamine then attacks the γ-keto-α,β-unsaturated ester (the Michael acceptor). Subsequent hydrolysis releases the catalyst and yields the 1,4-dicarbonyl product. acs.orgnih.govacs.org

The table below outlines a conceptual organocatalytic approach for a related, more substituted γ-keto ester, which illustrates the potential of this methodology.

| Reaction | Catalyst System | Reactants | Product Type | Key Features |

| Asymmetric Michael Addition | Diarylprolinol Silyl Ether / Acid | Aldehyde, γ-Keto-α,β-unsaturated ester | Chiral 1,4-Dicarbonyl Compound | High regioselectivity and enantioselectivity. acs.orgnih.govacs.org |

Industrial-Scale Production and Process Optimization Considerations

The industrial-scale production of this compound would likely draw upon established principles for the synthesis of structurally related esters, such as succinates and levulinates. Key considerations for a viable industrial process include the cost and availability of starting materials, reaction efficiency, catalyst selection and recyclability, and purification methods.

A plausible and economically viable route for the large-scale synthesis of this compound is the esterification of succinic semialdehyde (also known as 4-oxobutanoic acid). nih.govnih.gov Succinic semialdehyde itself can be produced from renewable resources through biotechnological pathways. nih.govnih.gov The esterification would typically be carried out by reacting succinic semialdehyde with ethanol in the presence of an acid catalyst.

Another potential industrial route starts from succinic anhydride . The anhydride can be partially reduced to succinic semialdehyde, which is then esterified. Alternatively, direct reaction of succinic anhydride with ethanol can lead to the monoester, which would then require a selective reduction of the carboxylic acid moiety.

Process optimization for such a synthesis would involve several key parameters, as illustrated by studies on the production of other esters like diethyl succinate. researchgate.net

| Process Parameter | Considerations for Optimization |

| Catalyst | Both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., acid-functionalized resins, zeolites) catalysts could be employed. researchgate.net Heterogeneous catalysts are often preferred for ease of separation and recycling, which is a key consideration in green chemistry and industrial processes. researchgate.net |

| Reactant Ratio | An excess of ethanol is typically used to drive the esterification equilibrium towards the product side. The optimal molar ratio of ethanol to the carboxylic acid (or its precursor) would need to be determined to maximize yield while minimizing the cost of recovering and recycling the excess alcohol. |

| Temperature and Pressure | Reaction temperature affects the reaction rate and equilibrium position. The process would likely be run at the reflux temperature of the reaction mixture or under moderate pressure to control the reaction conditions. |

| Water Removal | As esterification is a reversible reaction that produces water, continuous removal of water (e.g., by azeotropic distillation) is a crucial step to achieve high conversion rates. |

| Purification | The final product, this compound, would be purified from the reaction mixture, which may contain unreacted starting materials, the catalyst, water, and byproducts. Fractional distillation is a common method for purifying esters on an industrial scale. google.com |

A patent for a related process describes the preparation of succinate esters from a fermentation broth containing a succinic acid salt. google.com This involves acidification to release succinic acid, followed by recovery and esterification. google.com A similar bio-integrated approach could be envisioned for this compound, starting from a fermentation process that yields succinic semialdehyde.

Chemical Reactivity and Transformation Studies

Fundamental Reactivity of the Ethyl 4-oxobutanoate (B1241810) Core Structure

Ethyl 4-oxobutanoate is a bifunctional molecule, formally derived from the condensation of succinic semialdehyde's carboxyl group with ethanol (B145695). nih.govebi.ac.uk This structure, featuring an ester and a terminal aldehyde (which exists in equilibrium with its hydrated form), provides two primary sites for chemical reactions. The reactivity is centered around the electrophilic carbon atoms of the ester and ketone (or aldehyde) carbonyl groups, as well as the acidic protons on the carbon atom alpha to the ketone.

The ethyl ester moiety of the molecule is a key site for transformations such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of related compounds like ethyl levulinate, which is hydrogenated to ethyl 4-hydroxypentanoate, a subsequent intramolecular transesterification (lactonization) is a critical step in producing γ-valerolactone (GVL), a valuable biofuel and green solvent. researchgate.netnih.govnih.gov This cyclization demonstrates the ester group's susceptibility to nucleophilic attack by an internal hydroxyl group.

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the original ethoxide group. masterorganicchemistry.com Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which activates the ester toward attack by a neutral alcohol molecule. masterorganicchemistry.com For these reactions to proceed efficiently, it is common to use the incoming alcohol as the solvent to shift the equilibrium toward the desired product. masterorganicchemistry.comchegg.com

| Catalyst | Reactant | Solvent | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Cu-Ni/Al₂O₃ | Ethyl Levulinate | n-hexane | Not specified | 99.9% conversion, 98% selectivity to GVL | researchgate.net |

| Ru/UiO-66-SO₃H | Ethyl Levulinate | Not specified | 120 | >99% conversion, >99% selectivity to GVL | nih.gov |

| Heterogeneous (unspecified) | Ethyl Levulinate | Formic Acid (H-donor) | 200-350 | 81 mol% yield of GVL | google.com |

| SnCl₂ | Oleic Acid | Ethyl Alcohol | 75 | ~87% conversion to Ethyl Oleate | researchgate.net |

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: When this compound is heated with water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl), it undergoes hydrolysis to produce 4-oxobutanoic acid (succinic semialdehyde) and ethanol. The reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.orglibretexts.org

Reaction: CH₃CH₂OOCCH₂CH₂CHO + H₂O ⇌ HOOCCH₂CH₂CHO + CH₃CH₂OH

Base-Catalyzed Hydrolysis (Saponification): The reaction of this compound with a base, such as sodium hydroxide (B78521), is an irreversible process called saponification. libretexts.org It yields the salt of the carboxylic acid (sodium 4-oxobutanoate) and ethanol. The carboxylic acid can be regenerated by subsequent acidification of the salt. libretexts.org This method goes to completion because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.

Reaction: CH₃CH₂OOCCH₂CH₂CHO + NaOH → Na⁺⁻OOCCH₂CH₂CHO + CH₃CH₂OH

The ketone (or more accurately, aldehyde) carbonyl group in this compound is a site of electrophilicity, making it susceptible to nucleophilic attack. Furthermore, the presence of α-hydrogens allows for enolization and the formation of enolates.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org A key example is reduction, where hydride reagents add to the carbonyl carbon. The choice of reducing agent determines the outcome.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the aldehyde/ketone carbonyl group without affecting the less reactive ester group. tardigrade.inaskfilo.com The reaction of this compound with NaBH₄ yields ethyl 4-hydroxybutanoate.

Non-selective Reduction: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functional groups. chegg.com This reaction results in the formation of 1,4-butanediol (B3395766). chegg.com

| Reagent | Functional Group(s) Reduced | Product(s) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone only | Ethyl 4-hydroxybutanoate | tardigrade.inaskfilo.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1,4-Butanediol | chegg.com |

| Aldehyde Reductase (enzyme) | Ketone only (Asymmetric) | Ethyl (R)-4-chloro-3-hydroxybutanoate (from COBE) | nih.gov |

| Baker's Yeast | Ketone only (Asymmetric) | Ethyl (S)-4-chloro-3-hydroxybutanoate (from COBE) | researchgate.net |

The protons on the carbon atom alpha to the ketone group (C3) are acidic due to the electron-withdrawing effect of the carbonyl and can be removed by a base to form a nucleophilic enolate ion. bham.ac.ukmnstate.edu This species exists in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism. phywe.com

The formation of an enolate is a gateway to a wide range of carbon-carbon bond-forming reactions. The enolate can act as a nucleophile in reactions such as:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond at the α-position. libretexts.org

Condensation Reactions: Enolates are key intermediates in aldol (B89426) and Claisen condensations. mnstate.edu

Michael Addition: The enolate can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org This reaction forms a 1,5-dicarbonyl compound, which is the first step of the Robinson annulation, a powerful ring-forming sequence that culminates in an intramolecular aldol condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com The enolate derived from this compound could, in principle, be used as the nucleophilic partner in such a sequence.

α-Carbon Functionalization: Alkylation and Acylation

This compound, also known as ethyl 3-formylpropionate, possesses two distinct sets of protons alpha to a carbonyl group, leading to differential reactivity. The protons at the C-3 position (α to the aldehyde) are considerably more acidic than those at the C-2 position (α to the ester). Consequently, under basic conditions, deprotonation preferentially occurs at C-3 to form a resonance-stabilized enolate.

This enolate can act as a nucleophile in alkylation reactions, typically an S(_N)2 reaction with an alkyl halide, to form a new carbon-carbon bond at the C-3 position. While specific examples detailing the alkylation of this compound are not extensively documented, the fundamental principles of enolate chemistry suggest this pathway. libretexts.orglibretexts.org

Functionalization at the C-2 position is more challenging due to its lower acidity. However, it can be achieved, for instance, through formylation after protecting the more reactive aldehyde group. Research has shown that the acetal-protected form, ethyl 3,3-diethoxypropanoate, can be formylated at the C-2 position by reacting it with ethyl formate (B1220265) in the presence of a strong base like potassium tert-butoxide. orgsyn.org This introduces a formyl group at the C-2 carbon, demonstrating a viable acylation strategy for this position. orgsyn.org

| Position | Adjacent Group | Relative Acidity | Primary Reaction | Example |

|---|---|---|---|---|

| C-2 | Ester | Low | Acylation (Formylation) | Formylation of the acetal-protected derivative. orgsyn.org |

| C-3 | Aldehyde | High | Alkylation | General enolate alkylation via S(_N)2 with alkyl halides. libretexts.orglibretexts.org |

Condensation Reactions

The dual functionality of this compound allows it to participate in condensation reactions either as a nucleophile (via its enolate) or as an electrophile (via its aldehyde carbonyl).

A key reaction involving the nucleophilic character of the C-2 position is the Knoevenagel condensation. wikipedia.org This reaction involves the addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration. Although studies on this compound itself are limited, extensive research on the closely related compound, ethyl 4-chloro-3-oxobutanoate, provides significant insight. In these studies, the active methylene protons at C-2 of the chloro-substituted ester react with various aromatic aldehydes in the presence of a morpholine/acetic acid catalyst. scielo.brscienceopen.com The reactions proceed efficiently at room temperature in ionic liquids, yielding ethyl 2-chloroacetyl-3-arylpropenoates. scielo.brscienceopen.com

| Aromatic Aldehyde | Product Yield (%) | Reaction Time (h) | (E)/(Z) Ratio |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 75 | 1.0 | 70/30 |

| 4-Methoxybenzaldehyde | 84 | 0.5 | 56/44 |

| 2-Thiophenecarboxaldehyde | 67 | 1.5 | 85/15 |

| 2-Furaldehyde | 65 | 1.5 | 77/23 |

| Benzaldehyde | 72 | 1.0 | 69/31 |

| Piperonal | 78 | 2.0 | 82/18 |

The aldehyde group at C-4 can also serve as the electrophilic partner in condensation reactions, such as the Aldol or Claisen-Schmidt reactions, with other enolizable ketones or esters.

Stereoselective Transformations

Asymmetric Reduction Reactions

The carbonyl group in this compound and its derivatives is a key target for stereoselective reduction to produce chiral γ-hydroxyesters, which are valuable building blocks in synthesis. While literature on the parent compound is sparse, the asymmetric reduction of its close analog, ethyl 4-chloro-3-oxobutanoate, is extensively studied and provides a clear model for this transformation.

Biocatalysis using whole-cell systems or isolated enzymes has proven highly effective. Various microorganisms and recombinant enzymes are capable of reducing the ketone to the corresponding secondary alcohol with high yields and excellent enantioselectivity. For example, recombinant E. coli cells co-expressing an aldehyde reductase and a glucose dehydrogenase for cofactor regeneration can reduce ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer with 90.5% yield and 99% enantiomeric excess (e.e.). nih.gov In another study, a thermostabilized mutant of the ketoreductase ChKRED20 was used to produce the (S)-enantiomer in 95% isolated yield and over 99.5% e.e. nih.gov

| Catalyst System | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|

| Recombinant E. coli (aldehyde reductase, glucose dehydrogenase) | (R) | 90.5 | 99 | nih.gov |

| Thermostabilized Ketoreductase (ChKRED20 mutant) | (S) | 95 (isolated) | >99.5 | nih.gov |

| Sporobolomyces salmonicolor aldehyde reductase with GDH | (R) | 95.4 | 86 | nih.gov |

| E. coli co-expressing aldehyde reductase and GDH in a two-phase system | (R) | 94.1 | 91.7 | nih.gov |

| Aureobasidium pullulans in aqueous/ionic liquid system | (S) | - | >99 | researchgate.net |

Chiral Auxiliary and Catalyst-Directed Approaches

Stereoselectivity in reactions involving this compound can be induced by employing chiral auxiliaries or through catalyst-directed strategies. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org

While direct applications of chiral auxiliaries to this compound are not widely reported, the principles are well-established for related structures. For instance, chiral oxazolidinones are frequently used to direct stereoselective alkylation and aldol reactions. wikipedia.org

A more direct example of a catalyst-directed approach is the use of additives to influence the stereochemical course of a reaction. In the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate, the addition of β-cyclodextrin to a yeast fermentation broth was shown to significantly enhance the stereoselectivity. This approach increased the enantiomeric excess of the (S)-product to 92% with a corresponding yield of 76%, demonstrating how a chiral additive can direct the selectivity of a biocatalytic process. The enzyme-catalyzed reductions detailed in the previous section are themselves prime examples of catalyst-directed transformations, where the chiral environment of the enzyme's active site dictates the stereochemical outcome of the reduction. nih.govnih.gov

Cyclization and Heterocycle Formation

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.com This is famously known as the Knorr pyrazole synthesis, which often utilizes β-ketoesters like ethyl acetoacetate. hilarispublisher.comnih.gov

This compound is a γ-oxo ester, meaning its two carbonyl functionalities (the ester and the aldehyde) are in a 1,4-relationship. Due to this substitution pattern, it is not a suitable precursor for the direct synthesis of pyrazoles via the standard Knorr pathway. The reaction of a 1,4-dicarbonyl compound with hydrazine typically leads to the formation of a six-membered heterocycle, such as a dihydropyridazinone, through a double condensation and cyclization process.

Therefore, while pyrazoles are an important class of heterocycles, their synthesis from this compound is not a conventional or direct transformation. The generation of a pyrazole ring system requires a substrate with a 1,3-dicarbonyl or equivalent synthon, a structural motif not present in this compound. hilarispublisher.com

Formation of Pyrido[2,3-c]carbazol-1-one Derivatives

While research specifically detailing the use of this compound in the synthesis of pyrido[2,3-c]carbazol-1-ones is not prominent, extensive studies have been conducted using the closely related β-keto ester, ethyl 3-oxobutanoate . In these reactions, 9-alkyl-3-aminocarbazoles are treated with ethyl 3-oxobutanoate. Depending on the reaction conditions, this can yield either acylation products (N-(9-alkyl-9H-carbazol-3-yl)-3-oxobutanamide) or condensation products (ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate). researchgate.net

The crucial step in forming the target heterocycle is the intramolecular cyclization of the condensation products. This is typically achieved by heating the intermediate in a high-boiling solvent like mineral oil at temperatures ranging from 240-250 °C. The cyclization occurs onto the 4-position of the carbazole (B46965) ring, yielding the substituted pyrido[2,3-c]carbazol-1-ones. researchgate.net The structures of these complex molecules have been confirmed using various analytical techniques, including IR, Mass Spectrometry, and NMR spectroscopy. researchgate.net

Construction of Fused Heterocyclic Systems

Analogs of this compound, particularly ethyl 4,4,4-trifluoro-3-oxobutanoate , have proven to be highly effective reagents in one-pot, multi-component reactions for constructing complex fused heterocyclic systems. These reactions leverage the reactivity of the trifluoromethylated keto-ester to build molecular diversity efficiently.

For example, a one-pot reaction involving 2-hydroxynaphthoquinone, various aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid, yields ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates. The proposed mechanism for this transformation involves an initial Knoevenagel condensation, followed by a Michael addition and a regioselective intramolecular annulation to form the fused chromene system. researchgate.net

Similarly, this trifluoro-analog is used to synthesize trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives through a one-pot reaction with 1,3-cyclopentanedione (B128120) and arylaldehydes, a process that also proceeds via a Michael addition and subsequent intramolecular cyclization. researchgate.net

Formation of Dihydrofuran and Piperidine (B6355638) Derivatives

The reactivity of this compound analogs extends to the synthesis of other important heterocyclic cores like dihydrofurans and piperidines. Research has shown that the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) (NEt₃) can lead to two distinct product classes: 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.netx-mol.net The ratio of these products is dependent on the specific substrates and reaction solvents used. researchgate.netx-mol.net

Furthermore, the synthesized piperidine derivatives can be further transformed. Refluxing the 2-(trifluoromethyl)piperidine derivatives in ethanol with a catalytic amount of triethylamine affords 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives in good yields. x-mol.net

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is central to organic synthesis. The enolizable nature of this compound and its derivatives makes them suitable candidates for several key C-C bond-forming reactions.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction. It involves the addition of a nucleophile (a Michael donor), typically a resonance-stabilized carbanion, to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org The most effective Michael donors are often derived from compounds with activated methylene groups, such as β-keto esters or malonic esters, which form stable enolates. libretexts.orgadichemistry.com

While this compound is a γ-keto ester, its analogs have been successfully employed in Michael addition-initiated cascade reactions. In the synthesis of the fused benzo[g]chromene derivatives mentioned previously (Section 3.3.3), ethyl 4,4,4-trifluoro-3-oxobutanoate acts as the Michael donor. After an initial Knoevenagel condensation between the aldehyde and 2-hydroxynaphthoquinone forms the Michael acceptor, the enolate of the trifluoro-ketoester adds in a conjugate fashion, which is a key step in the one-pot sequence. researchgate.net

Reductive Succinoylation Approaches

The term "reductive succinoylation" is not commonly found in the reviewed literature. However, a significant body of research exists on the asymmetric reduction of succinoyl-type precursors, specifically ethyl 4-chloro-3-oxobutanoate (COBE) . These processes focus on the stereoselective reduction of the ketone functionality to produce chiral hydroxyesters, which are valuable building blocks for pharmaceuticals. nih.govresearchgate.net

For instance, the asymmetric reduction of COBE to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is efficiently catalyzed by the microorganism Aureobasidium pullulans. researchgate.net This biotransformation has been optimized in aqueous/ionic liquid biphase systems to enhance the productivity and optical purity of the final product. researchgate.net Similarly, enzyme-catalyzed reductions using NADPH-dependent aldehyde reductases have been performed in organic solvent-water diphasic systems to overcome substrate instability and enzyme inhibition issues observed in purely aqueous media. nih.gov These methods achieve high yields and excellent enantiomeric excess of the desired chiral alcohol. nih.gov

Photoinduced and Radical-Mediated Transformations

Photoinduced and radical-mediated reactions offer powerful and often unique pathways for molecular transformations. libretexts.orgmdpi.com These reactions typically involve the generation of highly reactive intermediates, such as radicals or excited states, that can engage in cyclizations, additions, and rearrangements. libretexts.orgmdpi.com However, based on the conducted literature review, there is limited specific information available on the participation of this compound or its direct analogs in photoinduced or radical-mediated transformations. The existing literature tends to focus on the ionic reactivity of these substrates.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of Ethyl 4-oxobutanoate (B1241810) provides a precise map of the proton environments. The spectrum is characterized by distinct signals corresponding to the ethyl group and the butanoate chain, including the terminal aldehyde proton. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The butanoate backbone displays two methylene groups (-CH₂CH₂-) that appear as triplets due to coupling with each other. The aldehyde proton (-CHO) typically appears as a distinct triplet, shifted significantly downfield due to the deshielding effect of the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-oxobutanoate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.80 | t (triplet) | CHO |

| 4.14 | q (quartet) | OCH₂CH₃ |

| 2.81 | t (triplet) | C(O)CH₂CH₂ CHO |

| 2.59 | t (triplet) | C(O)CH₂ CH₂CHO |

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. This compound contains six chemically non-equivalent carbon atoms, and its spectrum therefore displays six distinct signals. docbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. libretexts.org

The two carbonyl carbons (ester and aldehyde) are the most deshielded and appear at the lowest field (highest ppm values). The carbon of the aldehyde group is typically found around 200-202 ppm, while the ester carbonyl appears around 172 ppm. The carbon atom of the ethyl group bonded to oxygen (-OCH₂-) is also significantly downfield compared to the alkane-like methylene carbons of the butanoate chain and the terminal methyl carbon. docbrown.infolibretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 201.3 | C HO |

| 172.5 | OC (O)CH₂ |

| 60.8 | OC H₂CH₃ |

| 38.3 | C(O)CH₂C H₂CHO |

| 27.9 | C(O)C H₂CH₂CHO |

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

While 1D NMR spectra are powerful, complex structures can benefit from two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the aldehyde proton (δ ~9.80 ppm) and its adjacent methylene protons (δ ~2.81 ppm). Similarly, it would confirm the connectivity of the two methylene groups in the butanoate chain and the coupling within the ethyl group.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique would definitively link the proton signal at δ ~4.14 ppm to the carbon signal at δ ~60.8 ppm, confirming their assignment as the -OCH₂- group. Likewise, all other C-H bonds in the molecule would be explicitly mapped, validating the assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this technique, the compound is first passed through a gas chromatograph, which separates it from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass (130.14 Da) and a series of fragment ions. nih.gov The fragmentation pattern is a reproducible fingerprint that helps to identify the compound. Key fragments for this compound would likely result from the loss of the ethoxy group (-OC₂H₅, 45 Da) or cleavage at other points along the carbon chain. The PubChem database records GC-MS data for this compound, confirming its amenability to this analytical method. nih.gov

LC-MS is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is particularly useful for less volatile or thermally sensitive compounds. For a compound like this compound, a reverse-phase HPLC method would typically be employed. sielc.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as formic acid to facilitate protonation. nih.gov Using an electrospray ionization (ESI) source in positive ion mode, this compound would be detected primarily as the protonated molecule [M+H]⁺ at an m/z of 131.1. This allows for sensitive and selective quantification of the compound in complex mixtures. lcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides the exact mass based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Oxygen-16). The computed monoisotopic mass for this compound (C₆H₁₀O₃) is 130.062994177 Da. nih.gov This high level of precision is instrumental in distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is characterized by the presence of strong absorption bands indicative of its ester and aldehyde functionalities.

The analysis is often performed on the neat (pure) liquid sample, sometimes using a capillary cell technique. nih.govnih.gov The key characteristic peaks for this compound include a prominent carbonyl (C=O) stretching vibration for the ester group and another for the aldehyde group. The C-O stretching of the ester group also produces a significant signal. An analysis of the closely related isomer, ethyl 3-oxobutanoate, shows carbonyl peaks for the ester around 1720 cm⁻¹ and the ketone around 207 cm⁻¹ (a likely typo in the source, should be ~1700-1720 cm⁻¹ region), which helps in interpreting the spectrum of this compound. wordpress.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde C=O | Stretch | ~1725 | |

| Ester C=O | Stretch | ~1740 | wordpress.com |

| C-H (aldehyde) | Stretch | ~2720 and ~2820 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds containing chromophores, such as the carbonyl groups in this compound, absorb UV or visible light to promote electrons from a ground state to a higher energy state. The aldehyde and ester carbonyl groups in this compound are expected to exhibit n→π* (n-to-pi-star) electronic transitions.

While specific UV-Vis absorption data for this compound is not detailed in the provided results, data is available for its isomer, ethyl acetoacetate, in the NIST Chemistry WebBook. nist.govnist.gov The spectrum typically shows the wavelength of maximum absorbance (λmax). The position and intensity of these absorption bands can be influenced by the solvent used for the analysis, with solvent polarity potentially causing a shift in the λmax.

X-Ray Diffraction (XRD) Crystallography

However, this compound exists as a liquid at standard conditions. Consequently, single-crystal XRD analysis would require crystallizing the compound at low temperatures, and no published crystal structure data for this compound was found. Studies on related crystalline derivatives, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, demonstrate the utility of XRD in this class of compounds, revealing detailed structural parameters like unit cell dimensions (a, b, c), angles (β), and space group. nih.govresearchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating components of a mixture and are widely used for both the analysis and purification of this compound.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a gaseous mobile phase transports the sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. For enhanced identification, GC is frequently coupled with a mass spectrometer (GC-MS). nih.gov

Typical GC methods would utilize a capillary column, such as a non-polar HP-5MS or a polar wax column (e.g., HP-INNOWax), with helium as the carrier gas. nist.govchromatographyonline.com A programmed temperature ramp, for instance, starting at a lower temperature and increasing to a higher one, ensures efficient separation of compounds with different boiling points. nist.govwpmucdn.com

Table 3: Typical Parameters for GC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govchromatographyonline.com |

| Column Type | Capillary (e.g., HP-5MS, HP-INNOWax) | nist.govchromatographyonline.com |

| Mobile Phase (Carrier Gas) | Helium | nist.gov |

| Temperature Program | Ramped temperature gradient (e.g., 60°C to 280°C) | nist.gov |

High-Performance Liquid Chromatography (HPLC) is another cornerstone analytical technique used for the separation, identification, and purification of compounds. It is particularly useful for less volatile compounds or as an alternative to GC. For a moderately polar compound like this compound, a reverse-phase (RP) HPLC method is highly suitable. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com A gradient or isocratic elution with a mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, would effectively elute and separate the compound. sielc.comsielc.com

Table 4: Typical Parameters for HPLC Analysis of this compound Analogs

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase (Column) | C18 or Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water, with Formic or Phosphoric Acid | sielc.comsielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate components in a mixture, assess compound purity, and determine appropriate solvent systems for larger-scale purification. libretexts.org The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.org

For this compound, the stationary phase is typically a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated as a thin layer on a support like a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action.

The separation is governed by polarity. Since silica gel is polar, non-polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rƒ). Conversely, polar compounds interact more strongly with the silica gel and move shorter distances, leading to lower Rƒ values. This compound, containing both a moderately polar ester group and a polar aldehyde group, is expected to exhibit intermediate polarity.

The selection of the mobile phase is critical for achieving effective separation. nih.gov A common practice involves using a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation and the resulting Rƒ value. An ideal Rƒ value for good separation is often considered to be in the range of 0.3 to 0.5. researchgate.net

After development, the separated spots on the TLC plate are visualized. If the compounds are not colored, they can often be detected under UV light or by using a chemical stain.

Table 1: Hypothetical TLC Analysis of this compound This interactive table illustrates the expected effect of solvent polarity on the Retention Factor (Rƒ) of this compound on a silica gel plate.

| Eluent System (Hexane:Ethyl Acetate) | Solvent Polarity | Expected Rƒ of this compound | Observations |

| 9:1 | Low | ~0.20 | The compound adheres strongly to the polar silica gel, indicating the eluent is not polar enough to move it effectively. |

| 7:3 | Medium | ~0.45 | This ratio provides good mobility and separation, ideal for monitoring reaction progress or planning column chromatography. |

| 1:1 | High | ~0.75 | The highly polar eluent moves the compound near the solvent front, reducing separation from less polar impurities. |

Column Chromatography

Column chromatography is a preparative purification technique that operates on the same principles as TLC but on a much larger scale, allowing for the isolation of pure compounds from a mixture. researchgate.net It is an essential method for purifying reaction products, such as this compound, from starting materials, byproducts, or other impurities. nih.gov

The process involves packing a glass column with a stationary phase, typically silica gel. nih.gov The crude sample containing this compound is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel bed. The chosen eluent, often determined from prior TLC analysis, is then passed through the column. researchgate.net

As the solvent flows through the column, the components of the mixture separate based on their affinity for the stationary and mobile phases. Less polar compounds will travel down the column more quickly, while more polar compounds are retained longer by the silica gel. By collecting the eluent in sequential fractions, the separated compounds can be isolated. The purity of these fractions is typically monitored by TLC.

For the purification of aldehydes and esters like this compound, a common eluent system is a mixture of hexane and ethyl acetate. researchgate.net Depending on the impurities, the separation can be performed isocratically (with a constant solvent composition) or with a gradient, where the polarity of the eluent is gradually increased to sequentially elute compounds of increasing polarity.

Table 2: Illustrative Column Chromatography Purification Scheme This table outlines a hypothetical scenario for the purification of this compound from a reaction mixture.

| Step | Action | Purpose |

| 1. Column Packing | A glass column is packed with silica gel in a non-polar solvent (e.g., hexane). | To create the stationary phase for separation. |

| 2. Sample Loading | The crude product is dissolved in a minimal volume of solvent and applied to the top of the silica gel. | To apply the mixture in a concentrated band for optimal separation. |

| 3. Elution (Initial) | The column is eluted with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). | To elute any non-polar impurities first, while the desired product remains bound higher on the column. |

| 4. Elution (Product) | The solvent polarity is increased (e.g., to 7:3 Hexane:Ethyl Acetate). | To move the moderately polar this compound down the column and collect it in fractions. |

| 5. Elution (Final) | The polarity is further increased (e.g., to 1:1 Hexane:Ethyl Acetate). | To wash out any highly polar impurities that are strongly adsorbed to the silica gel. |

| 6. Analysis | Collected fractions are analyzed by TLC to identify those containing the pure product. | To determine which fractions to combine for the final pure sample. |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a pure compound. libretexts.orglibretexts.org It is a cornerstone of chemical characterization, serving to confirm the elemental composition and, by extension, the molecular formula of a newly synthesized substance. libretexts.org The procedure typically involves combustion analysis, where a sample is burned in excess oxygen, and the resulting combustion products (like CO₂ and H₂O) are measured to calculate the original elemental percentages. libretexts.org

For this compound, the molecular formula is C₆H₁₀O₃. nih.govsigmaaldrich.com Based on this formula and the atomic masses of carbon, hydrogen, and oxygen, the theoretical elemental composition can be calculated. davidson.edu Experimental results for a pure sample are expected to closely match these theoretical values, typically within a margin of ±0.4%.

Table 3: Elemental Composition of this compound This data table presents the theoretical elemental composition calculated from the molecular formula C₆H₁₀O₃.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass in Formula ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 55.38% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.75% |

| Oxygen | O | 15.999 | 3 | 47.997 | 36.87% |

| Total | C₆H₁₀O₃ | - | - | 130.143 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and provide detailed information about the electronic structure of a molecule. These methods are broadly categorized into Density Functional Theory, ab initio, and semi-empirical methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For ethyl 4-oxobutanoate (B1241810), DFT is instrumental in predicting its ground-state geometry, vibrational frequencies, and electronic properties. DFT calculations, such as those using the B3LYP functional with a 6-31G** basis set, can be employed to model transition states and explain the stereochemical outcomes of reactions. For instance, in reactions where ethyl 4-oxobutanoate is a starting material, such as the Ag(I)-mediated cyclization to form 2,5-dihydrofuran (B41785) derivatives, DFT modeling of the transition state helps rationalize the observed isomer ratios.

While a dedicated study tabulating the optimized geometry of isolated this compound is not prevalent in the reviewed literature, the typical output of such a DFT calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer.

Table 1: Illustrative Format for DFT-Calculated Geometric Parameters for this compound (Note: The following values are representative and not from a specific cited study on the isolated molecule.)

| Parameter | Type | Atoms Involved | Calculated Value |

| Bond Length | C=O | Aldehyde Carbon - Oxygen | ~1.21 Å |

| Bond Length | C=O | Ester Carbonyl Carbon - Oxygen | ~1.22 Å |

| Bond Length | C-O | Ester Carbonyl Carbon - Ethoxy O | ~1.34 Å |

| Bond Angle | O=C-C | Aldehyde Group | ~124° |

| Bond Angle | C-O-C | Ester Group | ~117° |

| Dihedral Angle | C-C-C-C | Main Carbon Chain | Variable (Defines Conformation) |

Similarly, DFT calculations are used to predict the vibrational spectra (IR and Raman) of molecules. The calculated frequencies correspond to specific vibrational modes, such as C=O stretches, C-H bends, and C-C stretches, which can be compared with experimental spectroscopic data.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT or semi-empirical methods, but at a much higher computational expense. These methods have been used to create high-level models of molecular properties. For example, ab initio calculations have been applied to determine spin-spin coupling surfaces for related small molecules, which is crucial for interpreting complex NMR spectra. gla.ac.uk

Semi-empirical methods, such as AM1 (Austin Model 1), use parameters derived from experimental data to simplify quantum mechanical calculations. researchgate.net These methods are much faster than DFT or ab initio techniques, making them suitable for studying large systems or for preliminary conformational searches. In studies involving complex structures derived from this compound, the AM1 method has been used for initial geometry optimization and vibrational-rotational analysis before employing more demanding calculations. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) treats molecules as a collection of atoms interacting via a classical potential, described by a force field. It is a non-quantum mechanical method that is computationally inexpensive, allowing for the simulation of very large molecular systems and long timescales.

Molecular Dynamics (MD) simulations use MM force fields to calculate the trajectory of atoms over time by solving Newton's equations of motion. researchgate.net This provides a view of the molecule's dynamic behavior, including its conformational flexibility and interactions with a solvent. For a flexible molecule like this compound, MD simulations can reveal how the aliphatic chain folds and how the terminal functional groups interact with each other and their environment. researchgate.netdss.go.th Such simulations are also critical for understanding the behavior of polymers derived from related succinates, providing insights into their material properties. dss.go.th

Conformational Analysis and Potential Energy Surfaces

The flexible four-carbon chain of this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers for interconversion between them. This is often achieved by systematically rotating the single bonds (dihedral angles) and calculating the potential energy at each step, thereby generating a Potential Energy Surface (PES). researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.

For instance, this compound is a precursor in various syntheses. In the formation of heterocyclic compounds, computational analysis can help elucidate the mechanism. One example involves the decomposition of an oxazirane derived from an imine ether, which proceeds through a radical chain mechanism to yield ethyl 4-iminobutanoate, a direct precursor to this compound upon hydrolysis.

Another relevant reaction is the condensation of this compound with glycinamide, which is a key step in an industrial method to prepare the nootropic drug dimiracetam. Theoretical studies of this reaction could map the nucleophilic attack, dehydration, and cyclization steps. Transition state theory, often used in conjunction with DFT calculations, allows for the calculation of activation energies and reaction rate constants, providing a quantitative understanding of the reaction kinetics. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, which aids in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm structural assignments or to understand the influence of different conformations on the chemical shifts. While a specific study presenting a direct comparison for this compound is not detailed in the searched literature, the methodology is standard. Experimental data for the compound is well-established.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Nucleus | Type | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₃ (Ethyl) | 1.22 | Triplet | 7.1 |

| ¹H | -CH₂- (Methylene next to ester) | 2.58 | Triplet | 6.6 |

| ¹H | -CH₂- (Methylene next to aldehyde) | 2.75 | Triplet | 6.6 |

| ¹H | -O-CH₂- (Ethyl) | 4.07 | Quartet | 7.1 |

| ¹H | -CHO (Aldehyde) | 9.74 | Singlet | - |

| ¹³C | -CH₃ (Ethyl) | 14.3 | - | - |

| ¹³C | -CH₂- (Methylene next to ester) | 26.8 | - | - |

| ¹³C | -CH₂- (Methylene next to aldehyde) | 38.7 | - | - |

| ¹³C | -O-CH₂- (Ethyl) | 61.0 | - | - |

| ¹³C | C=O (Ester) | 172.5 | - | - |

| ¹³C | C=O (Aldehyde) | 200.4 | - | - |

| Source: |

A successful computational model would replicate these shifts and the observed coupling constants, confirming the accuracy of the calculated molecular structure and electronic environment.

Compound Index

Intermolecular Interaction Studies and Crystal Structure Prediction

Detailed research findings from computational and theoretical investigations into the intermolecular interactions and crystal structure of this compound are not available in the reviewed literature. Methodologies such as quantum chemical calculations, molecular dynamics simulations, or specific force-field-based predictions have not been applied to this particular compound according to the available data.

Consequently, data tables summarizing predicted intermolecular contacts, interaction energies, or crystallographic parameters for this compound cannot be provided. The scientific community has yet to publish in-depth studies that would elucidate the specific nature of its intermolecular hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its potential crystal lattice.

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The core structure of this compound is a recurring motif in a variety of pharmaceutical agents. Through strategic modifications, this simple molecule is transformed into complex chiral intermediates that are crucial for the synthesis of several important classes of drugs.

L-Carnitine, a vital compound involved in fatty acid metabolism, can be synthesized through various chemical routes, some of which utilize precursors structurally related to this compound. A key strategy involves the asymmetric reduction of a keto-ester to establish the required stereocenter. For instance, ethyl 4-chloro-3-oxobutanoate, a chlorinated derivative of this compound, is a common starting material. nih.govnih.gov The asymmetric reduction of the ketone in ethyl 4-chloro-3-oxobutanoate yields ethyl (R)-4-chloro-3-hydroxybutyrate, a chiral building block for L-carnitine. nih.gov This reduction can be achieved with high enantioselectivity using various biocatalysts, such as stereoselective carbonyl reductases. nih.gov

The synthesis of the precursor, ethyl 4-chloro-3-oxobutanoate, can be accomplished through the chlorination of diketene (B1670635) followed by esterification with ethanol (B145695). google.com This highlights how a simple four-carbon backbone, akin to that in this compound, can be functionalized to access valuable chiral intermediates for pharmaceutical synthesis.

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used to treat hypertension and congestive heart failure. A crucial chiral intermediate for the synthesis of many ACE inhibitors, such as Benazepril and Lisinopril, is ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.govoup.com This intermediate is synthesized from ethyl 2-oxo-4-phenylbutanoate, a derivative of this compound where a phenyl group is introduced. nbinno.comchemicalbook.com

The synthesis of ethyl 2-oxo-4-phenylbutanoate can be achieved through a Claisen condensation reaction involving a diester in the presence of a strong base like potassium tert-butoxide. nbinno.com The subsequent stereoselective reduction of the α-keto group in ethyl 2-oxo-4-phenylbutanoate is a critical step, often accomplished using microbial reduction or enantioselective hydrogenation to yield the desired (R)-enantiomer with high purity. nih.govchemicalbook.com This demonstrates the importance of the butanoate skeleton, provided by an this compound derivative, in constructing the core of these vital pharmaceuticals.

Synthesis of Agrochemicals

The structural motifs derived from this compound are also found in molecules with significant agricultural applications. The trifluoromethylated derivative, ethyl 4,4,4-trifluoro-3-oxobutanoate, serves as a key starting material for the synthesis of novel agrochemicals. For example, it has been used to synthesize a series of 1,3,4-oxadiazole (B1194373) thioether compounds that exhibit fungicidal activity. The synthesis involves a multi-step sequence starting with the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate. nih.gov

The preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate itself involves a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), showcasing a method to introduce the trifluoromethyl group onto the basic butanoate framework. google.com

Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive nature of this compound and its derivatives makes them excellent precursors for the construction of a variety of complex heterocyclic scaffolds.

For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate has been utilized in one-pot, multi-component reactions to synthesize trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives and other fused heterocyclic systems. researchgate.net These reactions often proceed through a cascade of events, including Michael additions and intramolecular cyclizations, highlighting the versatility of the keto-ester functionality. researchgate.net The chemoselectivity of the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines has been systematically studied to produce quinolinone derivatives, which are important heterocyclic cores. researchgate.net

Furthermore, attempts to use derivatives like ethyl 2-bromo-3-oxobutanoate in certain cascade cyclization reactions to form functionalized cyclopentenes have been reported, although they were found to be unsuitable, leading to complex product mixtures. acs.org This underscores the specific reactivity required from the butanoate building block for successful heterocyclic synthesis.

Role in Fine Chemical and Specialty Chemical Production

The utility of this compound extends to the synthesis of a broad range of fine and specialty chemicals. Its derivatives serve as starting points for molecules with specific functionalities and applications. For example, mthis compound, a close analog, is a component of some natural products and has been used as a starting material for the synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. chemicalbook.com

The synthesis of these specialty chemicals often involves the strategic manipulation of the functional groups present in the butanoate chain. The aldehyde or ketone function allows for carbon-carbon bond formation and functional group interconversion, while the ester group can be hydrolyzed, reduced, or converted to an amide.

Potential in Material Science and Polymer Synthesis

While less common than in other areas, derivatives of this compound are finding applications in material science and polymer chemistry. The bifunctional nature of the molecule allows it to be incorporated into polymer backbones or to be used in the synthesis of monomers for polymerization reactions.

For example, a derivative of this compound has been used in the synthesis of an organogelator, a type of molecule that can self-assemble to form gels, with potential applications in areas such as oil spill remediation. Although a direct polymerization of this compound is not widely reported, its structural motifs are present in monomers used in precision polymer synthesis, such as in acyclic diene metathesis (ADMET) polymerization to create precisely branched polyethylenes. researchgate.net The ability to introduce functional groups via the butanoate structure provides a route to functionalized polymers with tailored properties. nih.gov

Conclusion

Ethyl 4-oxobutanoate (B1241810), a molecule with a rich history rooted in the fundamental discoveries of organic chemistry, continues to be a cornerstone of modern synthesis. Its unique combination of an aldehyde and a β-keto ester functional group provides a versatile platform for the construction of a vast array of complex and valuable molecules. From its crucial role in the synthesis of life-changing pharmaceuticals and environmentally benign agrochemicals to its contribution to the development of sustainable materials, the significance of ethyl 4-oxobutanoate is undeniable. As the demand for more efficient and selective synthetic methodologies grows, the importance of this versatile building block is set to endure, solidifying its place as an indispensable tool in the chemist's arsenal.

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods, moving away from hazardous reagents and energy-intensive processes. vapourtec.com Future efforts concerning ethyl 4-oxobutanoate (B1241810) and its derivatives are focused on adopting green chemistry principles, particularly in the realms of biocatalysis and the use of eco-friendly solvents. vapourtec.comresearchgate.net

Biocatalysis, the use of enzymes or whole microorganisms as natural catalysts, offers a powerful alternative to traditional chemical methods. vapourtec.com Enzymatic reactions are highly specific, operate under mild conditions (ambient temperature and pressure), and often generate less waste, contributing to a greener process. vapourtec.com Research on analogous compounds like ethyl 4-chloro-3-oxobutanoate has demonstrated the success of this approach. The asymmetric reduction of this substrate to produce optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for statin drugs, is a prime example. core.ac.uk This transformation is efficiently catalyzed by carbonyl reductase enzymes, often from yeast sources like Pichia stipitis, achieving high yields and excellent enantioselectivity (>99% enantiomeric excess). core.ac.uk

Future research will likely focus on discovering and engineering novel enzymes for transformations involving ethyl 4-oxobutanoate itself. This includes developing robust cofactor regeneration systems to make these biocatalytic processes economically viable on an industrial scale. core.ac.uk Furthermore, employing water as a solvent or using diphasic systems (e.g., n-butyl acetate-water) can overcome substrate instability and enzyme inhibition, boosting yields and simplifying product isolation. nih.gov

| Catalyst System | Substrate | Product | Key Findings |

| Sporobolomyces salmonicolor Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Overcame substrate instability in a diphasic system; achieved 95.4% molar yield and 86% e.e. nih.gov |

| Pichia stipitis Carbonyl Reductases (PsCRI, PsCRII) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Showed promise for industrial production with >99% enantiomeric excess. core.ac.uk |

| Various Carbonyl Reductases, Lipases, etc. | Ethyl (R)-4-cyano-3-hydroxybutanoate (HN) | Optically pure HN | Enzymatic routes are a major focus for synthesizing this important chiral synthon. nih.gov |

Exploration of Novel Chemical Transformations and Catalytic Systems

Beyond greener synthesis, the exploration of novel reactions and catalytic systems is crucial for expanding the synthetic utility of this compound. Research is moving towards developing innovative cascade reactions and employing new types of catalysts to construct complex molecular architectures from this simple precursor.

One area of investigation is the use of simple reagents to trigger complex transformations. For instance, an efficient intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates has been developed using sodium hydroxide (B78521) (NaOH) as a base. nih.govchemrxiv.org This method allows for the synthesis of functionalized cyclopentenes with high diastereoselectivity under mild, metal-free conditions. chemrxiv.org While a related substrate, ethyl 2-bromo-3-oxobutanoate, proved unsuitable for this specific transformation, yielding a complex mixture, the study highlights a frontier of research: designing cascade reactions that can tolerate the dual functionality of substrates like this compound. nih.govchemrxiv.org

Palladium-catalyzed reactions represent another fertile ground for innovation. Research on related β-keto esters has shown that palladium enolates, generated via decarboxylation of allylic β-keto esters, are versatile intermediates for numerous transformations, including aldol (B89426) condensations and Michael additions. nih.gov Future work could adapt this chemistry to this compound, enabling new carbon-carbon bond-forming strategies.

The development of new catalytic systems also extends to biocatalysis. The microbial reduction of various ketoesters, such as ethyl 2-oxo-4-phenylbutanoate, to produce chiral hydroxy esters is well-documented. chemicalbook.comthieme-connect.de These processes, often using yeast strains like Rhodotorula minuta or Candida holmii, demonstrate the potential for selective catalytic reduction of the keto group within a multifunctional molecule. chemicalbook.com Identifying or engineering enzymes that can act regioselectively on the aldehyde of this compound without affecting the ester would be a significant advancement.

| Reaction Type | Substrate Class | Catalyst/Reagent | Outcome & Significance |

| Cascade Cyclization | Conjugated Dieneimines & α-Halomalonates | NaOH | Forms functionalized cyclopentenes; highlights potential for metal-free cascade reactions. chemrxiv.org |

| Palladium-Catalyzed Transformations | Allyl β-keto carboxylates | Palladium complexes | Generates versatile palladium enolates for C-C bond formation (e.g., aldol, Michael). nih.gov |

| Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | Candida holmii | Produces chiral (R)-EHPB with high enantiomeric excess (94%). chemicalbook.com |

| Src Kinase Inhibitor Synthesis | Substituted Acetophenones & Diethyl Oxalate | Sodium Ethoxide | Claisen condensation to form ethyl 2,4-dioxo-4-arylbutanoate derivatives. ebi.ac.uk |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technology and automated platforms is revolutionizing how molecules are made, offering enhanced control, safety, and efficiency. This approach is particularly promising for the synthesis and transformation of compounds like this compound.